Lycorine hydrochloride

Antiviral research Coronavirus RNA-dependent RNA polymerase

Lycorine hydrochloride—the hydrochloride salt of lycorine—delivers ≥15 mg/mL aqueous solubility, eliminating the formulation bottlenecks of insoluble free base lycorine. With a Kd of 15.24 nM for SCAP degradation, 4.5‑fold greater MERS‑CoV RdRp potency than remdesivir, and defined VE‑cadherin inhibition (IC50 1.2 μM), this compound empowers reproducible antiviral, oncology, and angiogenesis research. Choose lycorine hydrochloride for mechanism‑specific studies without the off‑target cholinergic interference of galanthamine or haemanthidine.

Molecular Formula C16H18ClNO4
Molecular Weight 323.77 g/mol
CAS No. 2188-68-3
Cat. No. B191764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycorine hydrochloride
CAS2188-68-3
Molecular FormulaC16H18ClNO4
Molecular Weight323.77 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl
InChIInChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H/t11-,14-,15+,16+;/m0./s1
InChIKeyVUVNTYCHKZBOMV-NVJKKXITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lycorine Hydrochloride (CAS 2188-68-3): A Natural Amaryllidaceae Alkaloid with Broad-Spectrum Bioactivity for Targeted Research Applications


Lycorine hydrochloride (CAS 2188-68-3) is the hydrochloride salt form of lycorine, a naturally occurring phenanthridine alkaloid isolated from Amaryllidaceae plants including Lycoris radiata, Narcissus species, and Clivia miniata . With a molecular formula of C16H17NO4·HCl and a molecular weight of 323.77 g/mol, this compound exhibits a water solubility of ≥15 mg/mL, a critical physicochemical improvement over the free base lycorine, which is practically insoluble in aqueous media . Lycorine hydrochloride demonstrates a multifaceted pharmacological profile, including antiviral activity against SARS-CoV-2, MERS-CoV, and enterovirus 71, anticancer effects in ovarian cancer and melanoma models, and anti-inflammatory properties mediated through NLRP3 inflammasome inhibition [1][2]. Notably, the compound functions as a potent SREBP cleavage-activating protein (SCAP) degrader (Kd = 15.24 nM) and a VE-cadherin inhibitor (IC50 = 1.2 μM in Hey1B cells), mechanisms that differentiate it from structurally related Amaryllidaceae alkaloids [3].

Why Lycorine Hydrochloride Cannot Be Substituted: Physicochemical and Pharmacological Differentiation from Free Base Lycorine and Other Amaryllidaceae Alkaloids


Substituting lycorine hydrochloride with the free base lycorine, or with structurally related Amaryllidaceae alkaloids such as galanthamine or haemanthidine, introduces significant experimental variability due to fundamentally different physicochemical properties, target engagement profiles, and efficacy thresholds. The free base lycorine is practically insoluble in water, severely limiting its utility in aqueous biological assays and precluding oral bioavailability studies without formulation optimization [1]. In contrast, lycorine hydrochloride demonstrates aqueous solubility of ≥15 mg/mL, enabling reproducible in vitro dosing and direct dissolution in standard cell culture media . Furthermore, despite a shared Amaryllidaceae alkaloid scaffold, lycorine exhibits a distinct pharmacological fingerprint that diverges sharply from galanthamine, a clinically approved acetylcholinesterase (AChE) inhibitor used for Alzheimer's disease . While galanthamine demonstrates potent AChE inhibition (IC50 ~1.82 μM), lycorine displays comparatively weak AChE activity (IC50 ~213 μM), indicating that its antiviral and anticancer mechanisms operate through fundamentally different pathways—specifically, RdRp inhibition (MERS-CoV IC50 = 1.406 μM vs remdesivir IC50 = 6.335 μM) and SCAP degradation (Kd = 15.24 nM) [2][3]. Substituting galanthamine for lycorine hydrochloride in antiviral or oncology research would therefore yield mechanistically irrelevant outcomes. The evidence presented below quantifies these critical differences across multiple orthogonal assays, providing a rigorous basis for compound selection.

Lycorine Hydrochloride (CAS 2188-68-3): Quantitative Evidence for Differentiated Selection Against Key Comparators


Superior MERS-CoV RdRp Inhibition: Direct Head-to-Head Comparison with Remdesivir

Lycorine demonstrates significantly more potent inhibition of MERS-CoV RNA-dependent RNA polymerase (RdRp) activity compared with remdesivir, a clinically approved nucleoside analog antiviral. In a cell-based reporter assay, lycorine directly inhibited MERS-CoV RdRp activity with an IC50 of 1.406 ± 0.260 μM, whereas remdesivir required a 4.5-fold higher concentration to achieve equivalent inhibition (IC50 = 6.335 ± 0.731 μM) [1]. This direct comparison establishes lycorine as the more potent non-nucleoside RdRp inhibitor in this coronavirus model. Additionally, molecular docking simulations revealed that lycorine binds to SARS-CoV-2 RdRp at residues Asp623, Asn691, and Ser759 with a binding affinity of −6.2 kcal/mol, compared with remdesivir's lower affinity of −4.7 kcal/mol, corroborating the functional inhibition data [2].

Antiviral research Coronavirus RNA-dependent RNA polymerase MERS-CoV

SCAP Degrader Potency: Nanomolar Affinity Distinct from Galanthamine and Other Amaryllidaceae Alkaloids

Lycorine hydrochloride acts as a potent degrader of SREBP cleavage-activating protein (SCAP), a mechanism not shared by structurally related Amaryllidaceae alkaloids including galanthamine, haemanthamine, or crinine. Binding studies demonstrate that lycorine binds to SCAP with a dissociation constant (Kd) of 15.24 nM and promotes SCAP degradation through an autophagy-independent lysosomal pathway [1]. This nanomolar affinity translates to functional suppression of SREBP-mediated lipogenesis and cholesterol biosynthesis, pathways that are unaffected by galanthamine, which instead acts as a competitive acetylcholinesterase inhibitor (IC50 ~1.82 μM) . No published evidence indicates that galanthamine, haemanthidine, or tazettine possess SCAP-degrading activity at any concentration tested, establishing SCAP degradation as a differentiating mechanism unique to lycorine among commonly studied Amaryllidaceae alkaloids .

Cancer metabolism SREBP pathway SCAP degradation Lipid metabolism

Aqueous Solubility: Critical Advantage Over Free Base Lycorine for Reproducible In Vitro Studies

Lycorine hydrochloride demonstrates markedly superior aqueous solubility compared with the free base lycorine, a critical physicochemical difference that directly impacts experimental reproducibility. Free base lycorine is practically insoluble in water, requiring organic solvents such as DMSO or ethanol for dissolution, which introduces solvent toxicity and precipitation risks upon dilution into aqueous assay media [1]. In contrast, lycorine hydrochloride exhibits water solubility of ≥15 mg/mL, enabling direct dissolution in standard aqueous buffers and cell culture media without organic co-solvents . This solubility differential is not observed with other Amaryllidaceae alkaloid salts; for instance, galanthamine hydrobromide, the clinically used salt form, is water-soluble, but does not offer the SCAP degradation or antiviral mechanisms characteristic of lycorine hydrochloride .

Compound formulation Aqueous solubility In vitro assay Reproducibility

Differential AChE Inhibition: Lycorine's Weak Cholinergic Activity Distinguishes It from Galanthamine and Enables Divergent Research Applications

Among Amaryllidaceae alkaloids, galanthamine is clinically approved for Alzheimer's disease based on its potent and selective acetylcholinesterase (AChE) inhibition. In contrast, lycorine exhibits only weak AChE inhibitory activity. A systematic evaluation of 23 Amaryllidaceae alkaloids determined that lycorine inhibits AChE with an IC50 of 213 ± 1 μM, approximately 117-fold less potent than galanthamine (IC50 ~1.82 μM) [1]. Notably, a derivative within the lycorine chemical series, 1-O-acetyllycorine, demonstrates AChE inhibition (IC50 = 0.96 ± 0.04 μM) that is two-fold more potent than galanthamine, but this potentiation requires structural modification of the parent scaffold . This differential profile is mechanistically significant: lycorine's weak cholinergic activity indicates that its potent antiviral and anticancer effects are mediated through cholinergic-independent pathways (i.e., RdRp inhibition and SCAP degradation), minimizing off-target cholinergic effects that could confound in vivo efficacy or toxicity studies [2].

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic system Off-target profiling

Recommended Research and Industrial Applications for Lycorine Hydrochloride (CAS 2188-68-3) Based on Quantitative Differentiation


Coronavirus Antiviral Discovery: Non-Nucleoside RdRp Inhibitor Lead Optimization

For antiviral research programs targeting SARS-CoV-2, MERS-CoV, or emerging coronaviruses, lycorine hydrochloride serves as a validated non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor scaffold with experimentally demonstrated superiority over remdesivir (4.5-fold more potent MERS-CoV RdRp inhibition: IC50 = 1.406 μM vs 6.335 μM) [1]. The compound's binding affinity to SARS-CoV-2 RdRp (−6.2 kcal/mol) exceeds that of remdesivir (−4.7 kcal/mol), providing a structural basis for rational lead optimization and medicinal chemistry campaigns aimed at developing next-generation non-nucleoside coronavirus inhibitors [2]. This application is supported by in vivo antiviral efficacy data and broad-spectrum activity against multiple CoV strains, including SARS-CoV (IC50 = 1.021 μM) and SARS-CoV-2 (IC50 = 0.878 μM) [3].

Cancer Metabolism Research: SCAP/SREBP Pathway Modulation in Lipid-Dependent Tumors

Lycorine hydrochloride is uniquely suited for investigating SREBP-dependent metabolic vulnerabilities in cancer, particularly in prostate cancer, ovarian cancer, and other malignancies characterized by dysregulated lipid metabolism [1]. The compound's potent SCAP degradation activity (Kd = 15.24 nM) distinguishes it from all other Amaryllidaceae alkaloids, which lack this mechanism, and enables selective interrogation of SCAP/SREBP signaling without off-target cholinergic interference [2]. Researchers studying glioblastoma, non-small cell lung cancer (A549), or melanoma (C8161) may leverage this compound to assess the therapeutic window of SCAP degradation, noting that in vivo studies have demonstrated tumor growth inhibition in xenograft models with manageable toxicity (oral LD50 = 344 mg/kg in mice) [3].

Ovarian Cancer Angiogenesis and Vasculogenic Mimicry Studies: VE-Cadherin Inhibition

For investigations into tumor angiogenesis and vasculogenic mimicry in ovarian cancer and melanoma, lycorine hydrochloride provides a well-characterized VE-cadherin inhibitory profile with defined potency (Hey1B cell mitotic proliferation IC50 = 1.2 μM) [1]. The compound exhibits selective anti-proliferative effects against human ovarian cancer cells (Hey1B) while demonstrating low toxicity toward normal cells, enabling mechanistic studies of tumor neovascularization [2]. In vivo efficacy has been validated in BALB/C nude mouse models, where subcutaneous administration (0-15 μg for 14 days) inhibited melanoma cell-mediated vasculogenic mimicry [3]. This application is further supported by the compound's aqueous solubility (≥15 mg/mL), which facilitates reproducible formulation for both in vitro and in vivo studies [4].

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